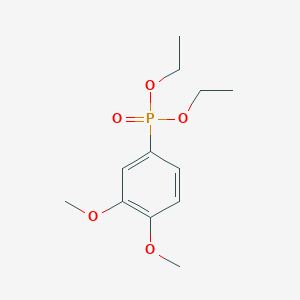
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a 3,4-dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 3,4-dimethoxyphenol with diethyl phosphite in the presence of a catalyst. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Generation of phosphonic acid esters with altered substituents.
Substitution: Production of substituted phosphonic acid esters depending on the nucleophile used.
科学研究应用
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphonate metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
(3,4-Dimethoxy-phenyl)-phosphonic acid: Lacks the diethyl ester groups but shares the core structure.
(3,4-Dimethoxy-phenyl)-phosphonic acid methyl ester: Contains methyl ester groups instead of diethyl ester groups.
(3,4-Dimethoxy-phenyl)-phosphonic acid ethyl ester: Contains ethyl ester groups instead of diethyl ester groups.
Uniqueness: (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and biological activity. The presence of the diethyl ester groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
CAS 编号 |
213032-75-8 |
|---|---|
分子式 |
C12H19O5P |
分子量 |
274.25 g/mol |
IUPAC 名称 |
4-diethoxyphosphoryl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9H,5-6H2,1-4H3 |
InChI 键 |
OVISEKLQWFNJGP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC(=C(C=C1)OC)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
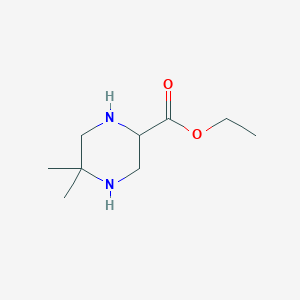
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
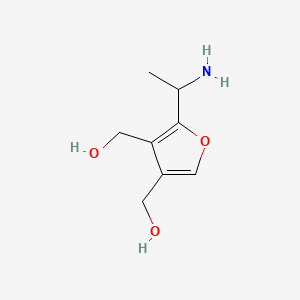
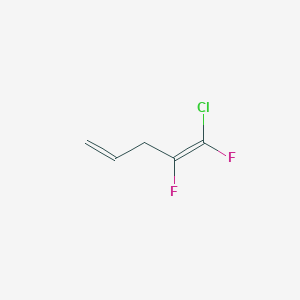
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
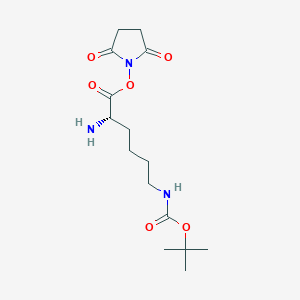

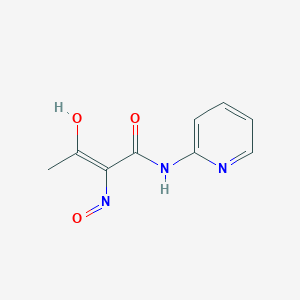
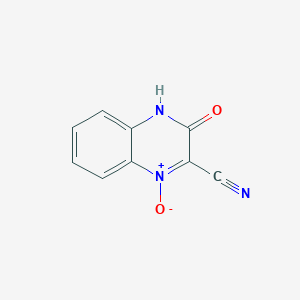
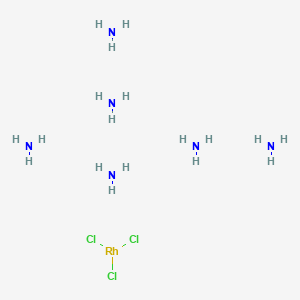
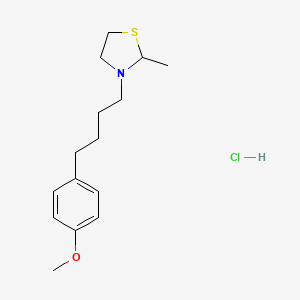
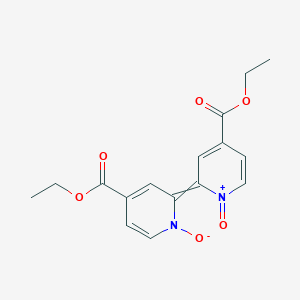
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
